2-Methoxystilbene
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Overview
Description
2-Methoxystilbene is an organic compound belonging to the stilbene family. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. This compound, specifically, has a methoxy group (-OCH3) attached to the second carbon of the stilbene backbone. This compound is known for its various applications in scientific research, particularly due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxystilbene typically involves the use of cross-coupling reactions. One common method is the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, 2-methoxybenzyl bromide can be coupled with styrene under these conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar cross-coupling techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxystilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrostilbene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxyquinones, while reduction can produce dihydrostilbenes .
Scientific Research Applications
2-Methoxystilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: Research indicates its potential in cancer therapy due to its ability to inhibit cell proliferation.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxystilbene involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It modulates the NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Anticancer: It inhibits cell proliferation by interfering with cell cycle progression and inducing apoptosis.
Comparison with Similar Compounds
2-Methoxystilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol is widely studied for its health benefits.
Pterostilbene: Similar to resveratrol but with better bioavailability, making it more effective in certain applications.
Rhaponticin: Found in rhubarb, it has anti-inflammatory and antioxidant properties
Uniqueness: this compound stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
15638-10-5 |
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Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methoxy-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |
InChI Key |
FLQOKJWUYDGZIT-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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